(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms. The “2R,4R” notation indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the ring .Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The methoxy and methylthio groups can also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar methoxy and methylthio groups might increase the compound’s solubility in polar solvents .Scientific Research Applications
Asymmetric Synthesis
The compound "(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine" is used as a ligand in chiral copper complexes for asymmetric synthesis. It has been shown that derivatives such as (2S)-Methoxymethyl-(4S)-thiotertiobutoxy-N-pivaloyl pyrrolidine used in chiral cuprates can lead to significant enantioselectivity, up to 75% e.e., in the β-methylation of chalcone. This highlights the importance of the amide carbonyl group in asymmetric recognition through lithium chelation (Leyendecker & Laucher, 1983).
Heterocyclic Chemistry
Significant research has been dedicated to the synthesis and study of heterocyclic compounds, particularly focusing on pyrroles and pyridines due to their broad spectrum of biological activity and practical applications. For example, thermally induced 6π-electrocyclization of conjugated azatriene systems, involving derivatives similar to "this compound," can produce 6-(alkylsulfanyl)-2,3-dihydropyridines. This demonstrates a method for synthesizing pyrrolylpyridines from alkynes and isothiocyanates, showcasing the compound's role in facilitating access to complex heterocyclic structures (Nedolya et al., 2015).
Quantum-chemical Studies
Quantum-chemical investigations on derivatives of "this compound" have been conducted to understand the thermally induced formation of pyrrole and 2,3-dihydropyridine structures from related compounds. Such studies offer insights into the kinetic and thermodynamic probabilities of cyclization pathways, contributing to the theoretical background necessary for developing new synthetic methodologies (Shagun & Hedolya, 2013).
Catalysis
The compound has been used to demonstrate efficient stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. As a derivative of L-proline, "(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine" showcases the potential of pyrrolidine-based catalysts in synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, underlining the versatility of such compounds in organocatalysis (Singh et al., 2013).
Photophysical Studies
Investigations into the photophysical properties of 2-pyridone tautomeric analogs, including derivatives similar to "this compound," have highlighted their potential as highly emissive fluorophores. These studies not only explore the fluorescence quantum yields in different solvents but also contribute to understanding how substituent modifications can affect fluorescence properties, paving the way for the development of new materials for optical applications (Hagimori et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R,4R)-4-methoxy-2-(methylsulfanylmethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-9-7-3-6(5-10-2)8-4-7/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJKCWCEVRJBRL-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.